Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Mechanism of Action
Target of Action
Related compounds have been shown to interact with voltage-gated sodium and calcium channels, as well as the gaba transporter .
Mode of Action
The compound likely interacts with its targets by binding to specific sites, leading to changes in the function of these targets. For instance, it may inhibit the function of voltage-gated sodium and calcium channels, leading to a decrease in neuronal excitability .
Biochemical Pathways
The inhibition of voltage-gated sodium and calcium channels can affect neuronal signaling pathways, leading to changes in neurotransmitter release and neuronal excitability .
Pharmacokinetics
The compound has high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps many foreign substances out of cells .
Result of Action
The result of the compound’s action would likely be a decrease in neuronal excitability, due to the inhibition of voltage-gated sodium and calcium channels . This could potentially lead to anticonvulsant and antinociceptive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of a quinazoline derivative, morpholine, and other reagents to form the desired product through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like osmium tetroxide or N-methylmorpholine N-oxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, N-methylmorpholine N-oxide, acetone/water mixture.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Various nucleophiles, solvents like toluene or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one .
- N-(2-morpholino-2-oxoethyl)benzamide .
- 2,4-Thiazolidinedione derivatives .
Uniqueness
Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-23-15(22)10-2-3-11-12(8-10)17-16(25)19(14(11)21)9-13(20)18-4-6-24-7-5-18/h2-3,8H,4-7,9H2,1H3,(H,17,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARLCJJIEXUGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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